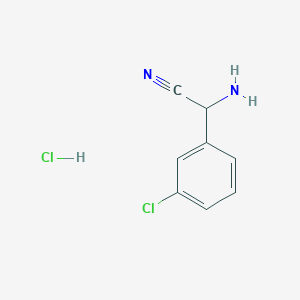

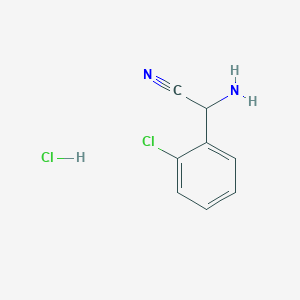

2-Amino-2-(2-chlorophenyl)acetonitrile hydrochloride

Vue d'ensemble

Description

2-Amino-2-(2-chlorophenyl)acetonitrile hydrochloride is a chemical compound with the molecular weight of 203.07 . It is a powder in physical form . The IUPAC name of this compound is amino (2-chlorophenyl)acetonitrile hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H7ClN2.ClH/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-4,8H,11H2;1H . This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis

This compound has a melting point of 148-152°C . It is a powder in physical form and is stored at room temperature .Applications De Recherche Scientifique

Asymmetric Synthesis

2-Amino-2-(2-chlorophenyl)acetonitrile hydrochloride plays a role in asymmetric synthesis. For instance, it's used in the synthesis of clopidogrel hydrogen sulfate, a key intermediate for clopidogrel, through a Strecker reaction (Sashikanth et al., 2013).

Synthesis of Functionalized Schiff Bases

This compound is involved in the synthesis of functionalized Schiff bases and related complexes with d- and f-metal ions. For example, its reaction with 2,6-diformyl-4-chlorophenol and tris-(2-aminoethyl)amine forms macroacyclic Schiff base complexes (Brianese et al., 1998).

Electrochemical Studies

It's also used in electrochemical studies. Research shows that this compound is involved in the electrooxidation of related compounds like 2-amino-3-cyano-4-phenylthiophene, leading to new classes of photoluminescent materials (Ekinci et al., 2000).

Crystallography and Structure Analysis

In crystallography, this compound is used for structure analysis and formation of adducts with solvents like acetonitrile (Leban et al., 1997).

Liquid Chromatography Applications

It's also significant in the development of chromatographic methods, such as in the simultaneous determination of certain drug compounds and their metabolites in biological samples (Menon et al., 1984).

Optimization in Synthesis

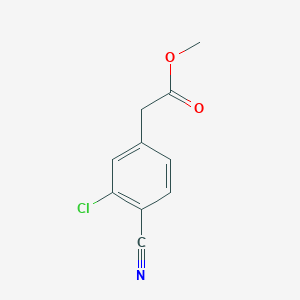

The compound is used in optimizing the synthesis of various chemical entities, for example, in the synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, showcasing its versatility in chemical manufacturing (Wang Guo-hua, 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The safety information includes several precautionary statements, such as avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mécanisme D'action

Target of Action

It is known that aminoacetonitrile derivatives are useful as antihelmintics . They act as nematode-specific ACh agonists , implying that they likely target the acetylcholine receptors of nematodes.

Mode of Action

, it can be inferred from the action of similar compounds. Aminoacetonitrile derivatives are known to cause a spastic paralysis and rapid expulsion from the host by acting as nematode-specific ACh agonists .

Result of Action

As a potential ach agonist, it may cause spastic paralysis in nematodes, leading to their rapid expulsion from the host .

Propriétés

IUPAC Name |

2-amino-2-(2-chlorophenyl)acetonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2.ClH/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-4,8H,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHIVAAOHWQPKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C#N)N)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49704-74-7 | |

| Record name | Benzeneacetonitrile, α-amino-2-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49704-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N4,N4,N4',N4'-tetrapropyl-[1,1'-biphenyl]-4,4'-disulfonamide](/img/structure/B3268730.png)

![N4,N4'-dicyclohexyl-N4,N4'-diethyl-[1,1'-biphenyl]-4,4'-disulfonamide](/img/structure/B3268731.png)